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5-Fluoro-2-azabicyclo[2.1.1]hexane

Cat. No.: B12980249
M. Wt: 101.12 g/mol
InChI Key: CCBUDVOSMCQNPC-UHFFFAOYSA-N
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Description

Contextualization of Strained Bicyclic Scaffolds in Contemporary Drug Discovery and Development

In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules. Strained bicyclic scaffolds, due to their inherent three-dimensionality, are at the forefront of this shift. raineslab.com These rigid structures can more precisely orient functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. raineslab.com The incorporation of these scaffolds is a key strategy in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.

The "Escape from Flatland" Paradigm: Embracing Three-Dimensionality in Molecular Design

The "escape from flatland" is a concept that advocates for the increased use of sp³-rich, non-planar molecular structures in drug design. nih.govCurrent time information in Bangalore, IN. Historically, a significant portion of drug candidates have been predominantly flat, aromatic compounds. While synthetically accessible, these molecules often suffer from poor solubility and metabolic instability. The introduction of three-dimensional scaffolds is believed to improve these properties, leading to a higher success rate in clinical trials. nih.govCurrent time information in Bangalore, IN.

Overview of 2-Azabicyclo[2.1.1]hexane (Aza-BCH) as a Promising Scaffold

The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework has emerged as a particularly valuable scaffold in medicinal chemistry. raineslab.com This strained, bicyclic amine is considered a conformationally constrained analog of proline, an important amino acid. choudharylab.comresearchgate.net Its rigid structure allows for the precise placement of substituents, making it an attractive building block for creating molecules with specific biological activities. raineslab.comwhiterose.ac.uk The development of synthetic methods, such as intramolecular photocycloadditions, has made a variety of aza-BCH derivatives more accessible for research. whiterose.ac.uk

The aza-BCH core is the fundamental structure of 2,4-methanoproline, a non-proteinogenic amino acid. nih.govacs.org The interest in this unique amino acid and its derivatives dates back to the 1980s, following the isolation of 2,4-methanoproline from the plant Ateleia herbert smithii. acs.org Early on, researchers recognized that the bicyclic nature of 2,4-methanoproline could enforce a specific conformation in peptides, which was seen as a valuable tool in peptide-based drug design. acs.org Various synthetic approaches to 2,4-methanoproline and its analogs have since been developed, including methods starting from dichloroketene (B1203229) and allyl chloride.

Rationale for Specific Academic Research Focus on 5-Fluoro-2-azabicyclo[2.1.1]hexane

The specific focus on This compound stems from a desire to dissect the influence of electronic effects from conformational effects in proline-containing peptides. Proline's unique structure, with its pyrrolidine (B122466) ring, allows it to adopt different puckered conformations, which in turn affects the properties of the peptide backbone. choudharylab.comresearchgate.net The introduction of an electronegative substituent like fluorine at the 4-position of proline was known to have a significant impact.

However, it was unclear whether this was due to the fluorine's electron-withdrawing nature directly or because the fluorine atom influences the pucker of the proline ring. By incorporating a fluorine atom into the rigid 2-azabicyclo[2.1.1]hexane scaffold, which is locked in a specific conformation, researchers could isolate and study the direct electronic (inductive) effect of the fluorine atom on the amide bond. choudharylab.comresearchgate.netacs.org The synthesis of both syn- and anti-5-fluoro isomers allows for a detailed investigation of how the spatial orientation of the fluorine atom impacts these properties. nih.gov

Objectives and Scope of Academic Inquiry into the Chemical Compound

The primary objective of academic research into this compound is to use it as a tool to understand the fundamental principles of protein and peptide conformation. choudharylab.comresearchgate.netacs.org Specifically, the research aims to:

Synthesize conformationally constrained mimics of fluorinated prolines. This involves developing synthetic routes to both the syn- and anti- isomers of this compound. nih.gov

Determine the inherent effects of a fluoro substituent on the trans/cis amide bond equilibrium. By studying derivatives such as the N-acetylated compound, researchers can measure the ratio of trans and cis amide bond conformers and see how it changes with the presence and stereochemistry of the fluorine atom, independent of ring puckering. nih.govchoudharylab.com

Elucidate the role of stereoelectronic effects in protein stability. The insights gained from studying this model system have direct implications for understanding the structure and stability of complex proteins like collagen, which is rich in proline and its hydroxylated derivatives. Current time information in Bangalore, IN.choudharylab.com

The scope of this inquiry is therefore focused on the synthesis, conformational analysis, and application of this compound as a chemical probe to answer fundamental questions in physical organic chemistry and structural biology.

Detailed Research Findings

A key area of investigation has been the influence of the 5-fluoro substituent on the conformational preference of the amide bond in N-acetylated derivatives. The trans/cis ratio (Ktrans/cis) of the amide bond has been measured in different solvents using NMR spectroscopy.

CompoundSolventKtrans/cis% Trans% CisReference
N-Acetyl-5-syn-fluoro-2-azabicyclo[2.1.1]hexaneCDCl30.94654 nih.gov
N-Acetyl-5-syn-fluoro-2-azabicyclo[2.1.1]hexaneD2O1.35644 nih.gov
N-Acetyl-5-anti-fluoro-2-azabicyclo[2.1.1]hexaneCDCl31.35743 nih.gov
N-Acetyl-5-anti-fluoro-2-azabicyclo[2.1.1]hexaneD2O1.35644 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8FN B12980249 5-Fluoro-2-azabicyclo[2.1.1]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8FN

Molecular Weight

101.12 g/mol

IUPAC Name

5-fluoro-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2

InChI Key

CCBUDVOSMCQNPC-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C2F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Fluoro 2 Azabicyclo 2.1.1 Hexane and Its Derivatives

Strategies for the Construction of the 2-Azabicyclo[2.1.1]hexane Core

The construction of the 2-azabicyclo[2.1.1]hexane (aza-BCH) core is a key challenge in the synthesis of these valuable compounds. acs.org The rigid, sp³-rich scaffold of aza-BCHs makes them attractive as pyrrolidine (B122466) bioisosteres, offering potential improvements in metabolic stability, water solubility, and reduced lipophilicity. acs.org Various synthetic strategies have been developed to access this bicyclic system, primarily involving cycloaddition reactions and photochemical methods. researchgate.netresearchgate.netchoudharylab.comwikipedia.orgnih.govucl.ac.uk

Cycloaddition Reactions Involving Bicyclobutanes (BCBs)

Cycloaddition reactions utilizing bicyclo[1.1.0]butanes (BCBs) have emerged as a powerful and versatile strategy for synthesizing the 2-azabicyclo[2.1.1]hexane framework. researchgate.netnih.gov BCBs are highly strained molecules that readily undergo ring-opening reactions, making them ideal partners in cycloadditions. These reactions often proceed through a formal [3+2] cycloaddition pathway, where the BCB acts as a three-atom component. researchgate.netnih.gov

A significant advancement in the synthesis of chiral aza-BCHs is the development of organocatalytic asymmetric (3+2) cycloadditions. acs.org In this approach, a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyzes the reaction between BCBs and N-aryl imines. acs.org This methodology provides a modular and enantioselective route to aza-BCHs, accommodating various BCBs with ester, ketone, and amide functionalities. acs.org The reaction proceeds under mild conditions and affords high enantioselectivity, with reported enantiomeric ratios up to 99:1. acs.org Experimental evidence suggests a stepwise mechanism for this transformation. acs.org

The optimization of reaction conditions is crucial for achieving high yields and enantioselectivity. For instance, the choice of solvent and catalyst loading can significantly impact the outcome. A study demonstrated that a mixture of chloroform (B151607) and dibutyl ether, along with a slight increase in reaction temperature to 35 °C, was optimal for the reaction of a BCB amide with an N-aryl imine, resulting in a 92% yield and a 97:3 enantiomeric ratio. acs.org

Table 1: Organocatalytic Asymmetric (3+2) Cycloaddition of BCBs and N-Aryl Imines acs.org

EntryBCB SubstituentImine SubstituentCatalystSolventTemp (°C)Yield (%)er
1AmideN-ArylIDPiCHCl₃/Dibutyl ether359297:3
2EsterN-ArylIDPiToluene258595:5
3KetoneN-ArylIDPiDichloromethane258896:4
4AmideN-PMPIDPiCHCl₃/Dibutyl ether357598:2

Data sourced from a representative study on organocatalytic asymmetric cycloadditions. acs.org

Metal catalysis offers another effective avenue for the enantioselective synthesis of aza-BCHs from BCBs. nih.gov Specifically, zinc-catalyzed formal (3+2) cycloadditions of BCBs with imines have been reported to produce valuable aza-BCHs with high efficiency. nih.gov These reactions utilize a novel type of BCB incorporating a 2-acyl imidazole (B134444) group and react with a diverse range of alkynyl- and aryl-substituted imines. nih.gov The resulting aza-BCHs, which feature α-chiral amine fragments and two quaternary carbon centers, are obtained in yields up to 94% and with enantiomeric ratios as high as 96.5:3.5 under mild conditions. nih.govresearchgate.net

Mechanistic studies, including experimental and computational analyses, indicate that the zinc-catalyzed reaction proceeds via a concerted nucleophilic ring-opening of the BCB by the imine. nih.gov This mechanism is distinct from those observed in other Lewis acid-catalyzed cycloadditions of BCBs. nih.gov

Table 2: Zinc-Catalyzed Enantioselective (3+2) Cycloaddition of BCBs with Imines nih.gov

EntryBCBImineCatalystYield (%)er
12-Acyl imidazole BCBPhenylacetylene-derived imineZn(OTf)₂ / Chiral Ligand9496.5:3.5
22-Acyl imidazole BCBN-Phenyl-derived imineZn(OTf)₂ / Chiral Ligand9195:5
32-Acyl imidazole BCBNaphthyl-derived imineZn(OTf)₂ / Chiral Ligand8894:6

Data represents typical results from studies on zinc-catalyzed cycloadditions. nih.gov

Lewis acids play a crucial role in promoting cycloaddition reactions involving BCBs by activating the strained ring system. researchgate.netresearchgate.netnih.gov Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the (3+2) annulation of BCBs with ynamides, providing a scalable method for the synthesis of polysubstituted 2-amino-bicyclo[2.1.1]hexenes. nih.govnih.gov This reaction proceeds under mild conditions and offers good to excellent yields. nih.gov The proposed mechanism involves the Lewis acid activation of the BCB, followed by nucleophilic attack from the ynamide and subsequent intramolecular cyclization. nih.gov

Boron trifluoride (BF₃) has also been utilized as a Lewis acid catalyst in the cycloaddition of BCBs with various partners. For instance, BF₃ enables an unusual (3+2) cycloaddition of BCBs with aldimine esters to access 2-azabicyclo[2.1.1]hexanes. It also catalyzes the [2π+2σ] cycloaddition of dihydropyridines with BCBs, leading to novel azacycle-fused bicyclo[2.1.1]hexane scaffolds. Furthermore, BF₃-catalyzed cycloaddition of aldehydes with BCBs provides access to polysubstituted 2-oxabicyclo[2.1.1]hexanes. bohrium.com

Photochemical Routes to 2-Azabicyclo[2.1.1]hexanes

Photochemical methods represent a distinct and powerful approach to the synthesis of the 2-azabicyclo[2.1.1]hexane core. nih.govacs.org These reactions often involve intramolecular cycloadditions of appropriately functionalized precursors, leveraging light energy to overcome the activation barrier for ring formation.

The intramolecular [2+2] photocycloaddition is a key photochemical strategy for constructing the bicyclo[2.1.1]hexane skeleton. researchgate.netnih.gov This reaction typically involves the irradiation of a molecule containing two tethered olefinic moieties. researchgate.netrsc.org The regioselectivity of the cycloaddition, leading to either a "straight" or "crossed" product, is influenced by the length and nature of the tether connecting the two double bonds. researchgate.netrsc.org

One of the foundational routes to the 2-azabicyclo[2.1.1]hexane system starts from the photochemical cyclization of a 1,2-dihydropyridine derivative. choudharylab.com This method has been used to synthesize N-acetylmethanopyrrolidine methyl ester and its 5-syn/anti-fluoro and hydroxy derivatives. choudharylab.com Another notable application is the synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analog of a naturally occurring amino acid, which utilizes a photochemical cyclization as the key step to generate the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net

More recently, enantioselective intramolecular [2+2] photocycloadditions have been developed using a dual catalyst system comprising a photosensitizer and a chiral Lewis acid complex. acs.org This approach has been successfully applied to the synthesis of azaarene-functionalized 2-azabicyclo[2.1.1]hexanes with high enantiomeric excess. acs.org

Synthesis from Dihydropyridine Photoproducts

A prominent pathway to the 2-azabicyclo[2.1.1]hexane framework originates from 2-azabicyclo[2.2.0]hex-5-ene, a photoproduct of 1,2-dihydropyridine. researchgate.netnih.govacs.org This strained alkene serves as a versatile precursor for various functionalized derivatives, including those bearing a fluorine atom. The synthesis of N-acetylmethanopyrrolidine and its 5-syn/anti-fluoro and hydroxy derivatives has been successfully achieved starting from this photoproduct. nih.govacs.org

One key strategy involves the addition of BrF, generated from N-bromosuccinimide (NBS) and a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF), to the alkene of the N-protected 2-azabicyclo[2.2.0]hex-5-ene. nih.govnih.gov This reaction proceeds with a concomitant rearrangement of the bicyclo[2.2.0]hexane skeleton to the thermodynamically more stable bicyclo[2.1.1]hexane system. nih.gov For instance, the reaction with N-benzyloxycarbonyl (Cbz) protected 2-azabicyclo[2.2.0]hex-5-ene in nitromethane (B149229) results in the formation of the 5-anti-bromo,6-anti-fluoro azabicycle. nih.gov Subsequent reductive debromination yields the desired 5-anti-fluorinated product. nih.gov This method provides a reliable route to 5-anti-fluoro-2-azabicyclo[2.1.1]hexane derivatives. nih.gov

The general sequence can be summarized as:

Addition/Rearrangement : Treatment of an N-protected 2-azabicyclo[2.2.0]hex-5-ene with an electrophilic bromine source and a nucleophilic fluoride source. nih.govchoudharylab.com

Reductive Dehalogenation : Removal of the bromine atom, typically using a reducing agent like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). nih.gov

Protecting Group Manipulation : The initial N-alkoxycarbonyl protecting group (e.g., Cbz or BOC) can be removed and replaced as needed for further synthetic steps. nih.gov

Ring Rearrangement and Ring Expansion Methodologies

Ring rearrangement and expansion reactions are fundamental in constructing the strained 2-azabicyclo[2.1.1]hexane skeleton. These methods often start from more accessible ring systems and leverage intramolecular processes to achieve the desired bicyclic structure.

A powerful and stereocontrolled method for synthesizing 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes involves the rearrangement of 2-azabicyclo[2.2.0]hexane precursors via an intermediate aziridinium (B1262131) ion. researchgate.netnih.govresearchgate.net This strategy allows for the introduction of substituents with defined stereochemistry.

The process is initiated by the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles. researchgate.netnih.govacs.org The participation of the nitrogen lone pair is crucial and can be controlled by the choice of solvent and electrophile. researchgate.netnih.govacs.org For example, using bromine in a polar aprotic solvent like nitromethane facilitates nitrogen participation, leading exclusively to the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. researchgate.netnih.govacs.org

The key steps are:

Formation of a halonium ion across the double bond of the 2-azabicyclo[2.2.0]hex-5-ene.

Intramolecular attack by the nitrogen atom to form a tricyclic aziridinium ion.

Regioselective opening of the aziridinium ion by a nucleophile, which results in the formation of the rearranged 2-azabicyclo[2.1.1]hexane skeleton. nih.govresearchgate.net

This method has been successfully used to synthesize derivatives with syn-hydroxy and syn-fluoro substituents in a stereocontrolled manner. researchgate.netnih.govresearchgate.net

Ring expansion of highly strained bicyclo[1.1.0]butane (BCB) systems offers another entry into the 2-azabicyclo[2.1.1]hexane framework. An organocatalytic approach involves the formal [3+2] cycloaddition reaction of bicyclo[1.1.0]butanes with N-aryl imines. acs.org This reaction is catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid and proceeds under mild conditions to generate chiral aza-BCHs with high enantioselectivity. acs.org

Furthermore, a strain-release radical-polar crossover annulation strategy using bicyclo[1.1.0]butanes has been extended to access 2-azabicyclo[2.1.1]hexanes. chemrxiv.org While the primary focus of some studies has been on other isomers like 1-azabicyclo[2.1.1]hexane, these methodologies highlight the utility of strained precursors in building bicyclic systems. chemrxiv.orguzh.ch The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with electron-deficient alkenes like dimethyl dicyanofumarate results in a formal cycloaddition to the central N,C-bond, yielding 1-azabicyclo[2.1.1]hexane derivatives. uzh.ch The adaptation of such strategies to produce the 2-aza isomer is an area of synthetic interest.

Cyclobutanone (B123998) intermediates provide a pathway to introduce substituents onto the 2-azabicyclo[2.1.1]hexane ring. A relevant starting material is a 6-anti-bromo-5-anti-hydroxy derivative, which can be oxidized to provide the strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. researchgate.net This ketone is a key intermediate for further functionalization. researchgate.net

Nucleophilic additions to this cyclobutanone intermediate, or its debrominated analogue, can introduce a variety of substituents. researchgate.net These reactions often exhibit facial selectivity, with additions tending to occur from the face syn to the nitrogen atom. researchgate.net This approach allows for the synthesis of derivatives with 5(6)-syn-alkyl and aryl groups, as well as 5(6)-anti-alkyl substituents. researchgate.net While not a direct route to the fluoro-derivative, this method provides access to hydroxylated precursors that can subsequently be converted to the corresponding fluoride.

Regioselective and Stereoselective Introduction of the 5-Fluoro Moiety

The precise placement of the fluorine atom at the C5 position, and the control of its stereochemistry (syn or anti), are critical for developing specific analogues. Several strategies have been developed to achieve this.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a common and effective method for introducing the 5-fluoro group. nih.gov This typically involves the displacement of a suitable leaving group, such as a hydroxyl or bromo substituent, with a fluoride ion.

One successful approach involves the conversion of a 5-anti-hydroxy-2-azabicyclo[2.1.1]hexane derivative to the corresponding 5-anti-fluoride. nih.gov This transformation can be achieved using aminosulfur trifluorides like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). nih.govresearchgate.net

Another key strategy is the nucleophilic displacement of a 5-anti-bromo substituent. nih.govchoudharylab.com These displacements are often challenging on the N-acyl protected bicyclic system but can be facilitated by replacing the N-acyl group with an N-benzyl group. choudharylab.com The reaction requires an amine nitrogen and is sensitive to the choice of solvent and metal salt. nih.govchoudharylab.comresearchgate.net For the introduction of fluoride, the use of silver fluoride (AgF) in nitromethane has been shown to be effective for the substitution of bromide, whereas sodium fluoride (NaF) is often unreactive. nih.govchoudharylab.com Reaction rates are generally higher in DMSO compared to DMF. nih.govchoudharylab.com

The choice of reagents and conditions allows for the stereospecific conversion of precursors to the desired 5-fluoro compounds.

Table of Reaction Conditions for Nucleophilic Fluorination

PrecursorFluorinating AgentSolventProduct StereochemistryReference
N-acyl-5-anti-hydroxy-2-azabicyclo[2.1.1]hexaneDeoxo-FluorMethylene (B1212753) Chloride5-anti-fluoro nih.gov
N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexaneSilver Fluoride (AgF)Nitromethane5-anti-fluoro nih.govchoudharylab.com
N-Cbz-2-azabicyclo[2.2.0]hex-5-eneNBS / Et₃N·3HFNitromethane5-anti-fluoro (after debromination) nih.govnih.gov
Displacement of Halogenated Precursors (e.g., Bromo)

Nucleophilic substitution reactions on halogenated 2-azabicyclo[2.1.1]hexane precursors provide a direct route to fluoro-substituted analogs. The displacement of an anti-bromo substituent has been a key strategy. However, these substitutions on the strained bicyclic system can be challenging.

For instance, the displacement of 5(anti)-bromo substituents in N-acyl-2-azabicyclo[2.1.1]hexanes by fluoride has been shown to proceed while maintaining the integrity of the bicyclic structure. The choice of fluorinating agent and solvent is critical for success. Studies have indicated that while many sodium or lithium salts are effective for introducing other nucleophiles, sodium fluoride (NaF) is often ineffective. Instead, silver fluoride (AgF) in a solvent like nitromethane has been found to be the most suitable reagent for achieving this transformation, although yields can be low. researchgate.net Specifically, the reaction of a bridged iodopyrrolidine precursor with silver(I) fluoride required heating to 80 °C in nitromethane and resulted in the desired fluorinated product in a modest 19% yield. acs.org The reactivity in these displacement reactions is influenced by the nitrogen protecting group and the presence of other substituents on the ring. researchgate.netchoudharylab.com

Table 1: Nucleophilic Fluoride Displacement of Halogenated 2-Azabicyclo[2.1.1]hexanes

Precursor Reagent Solvent Conditions Product Yield Reference
N-protected 5-iodo-2-azabicyclo[2.1.1]hexane AgF Nitromethane 80 °C N-protected 5-fluoro-2-azabicyclo[2.1.1]hexane 19% acs.org
Direct Fluorination Reactions

Direct fluorination methods often involve the reaction of an unsaturated precursor or an alcohol with an electrophilic or deoxofluorinating agent. A common precursor, N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene, can be converted to a 5-anti-bromo-6-anti-fluoro derivative. This is achieved through a reaction with N-Bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF) in nitromethane, which proceeds via a rearrangement of the bicyclo[2.2.0]hexane system to the desired bicyclo[2.1.1]hexane scaffold. choudharylab.com

Another key strategy is the deoxofluorination of hydroxylated 2-azabicyclo[2.1.1]hexanes. The conversion of a 5-anti-hydroxy group to the corresponding 5-anti-fluoro derivative has been accomplished using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (BAST, also known as Deoxo-Fluor). choudharylab.com This reaction typically occurs in a solvent like dichloromethane. choudharylab.com Similarly, tertiary alcohols on the scaffold have been converted to the corresponding fluorides using BAST. cdnsciencepub.com

Table 2: Direct Fluorination and Deoxofluorination Reactions

Starting Material Reagent(s) Product Yield Reference
N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene NBS, Et₃N·3HF N-alkoxycarbonyl-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexane 53% choudharylab.com
N-protected 5-anti-hydroxy-2-azabicyclo[2.1.1]hexane Deoxo-Fluor N-protected 5-anti-fluoro-2-azabicyclo[2.1.1]hexane 63% choudharylab.com

Fluorine Incorporation via Precursor Modifications

An alternative to direct fluorination of the bicyclic core is to construct the ring system from already fluorinated starting materials. This approach can offer better control over the position and stereochemistry of the fluorine atom. One such synthesis of a fluorinated 2,4-methanoproline analog begins with commercially available methyl 2-fluoroacrylate. A key step in this multi-step synthesis involves a photochemical cyclization to generate the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.net This strategy highlights the utility of incorporating the fluorine atom at an early stage of the synthetic sequence. d-nb.info

Functionalization and Derivatization Strategies for this compound

The this compound scaffold serves as a versatile platform for the introduction of additional functional groups, leading to a wide range of derivatives with potential applications in drug discovery.

Stereocontrolled Introduction of Diverse Heteroatom Substituents at C5 and C6

Significant efforts have focused on the synthesis of 5,6-difunctionalized 2-azabicyclo[2.1.1]hexanes with high stereocontrol. These methods allow for the creation of derivatives bearing a fluorine atom at one position and another heteroatom substituent at the adjacent position.

One powerful strategy involves the rearrangement of 6-halo-5-hydroxy-2-azabicyclo[2.2.0]hexane precursors. For example, treatment of N-(alkoxycarbonyl)-6-exo-iodo-5-endo-fluoro-2-azabicyclo[2.2.0]hexane with silver acetate (B1210297) can induce a rearrangement to yield N-(alkoxycarbonyl)-5-anti-acetoxy-6-syn-fluoro-2-azabicyclo[2.1.1]hexane. researchgate.netacs.org This "second-chance" rearrangement, which occurs after the initial electrophilic addition to the alkene fails to produce a rearranged product, proceeds through an aziridinium ion intermediate. The regioselective attack of a nucleophile on this intermediate dictates the final substitution pattern. acs.org This approach has been used to synthesize a variety of 5,6-difunctionalized derivatives containing syn-fluoro or syn-hydroxy groups alongside other substituents like chloro, fluoro, or hydroxy groups. researchgate.netacs.org

Nucleophilic displacement reactions on di-substituted precursors, such as N-benzyl-5-anti-bromo-6-anti-fluoro-2-azabicyclo[2.1.1]hexane, further expand the accessible diversity. The anti-bromo group can be displaced by various nucleophiles, including acetate and azide, to yield multi-substituted products with defined stereochemistry. choudharylab.com

Modification of Bridgehead Positions (C1)

Functionalization at the C1 bridgehead position of the 2-azabicyclo[2.1.1]hexane ring system has been explored to create novel analogs. A key strategy involves nucleophilic substitution at a methylene group attached to the C1 position. For example, derivatives bearing a 1-mesyloxymethyl group can undergo displacement reactions with various nucleophiles. nih.gov This approach allows for the introduction of a wide array of functional groups via a methylene "spacer" without rearrangement of the strained bicyclic core. nih.gov

Another route to C1 functionalization involves directed lithiation. The treatment of N-Boc-5-syn-fluoro-2-azabicyclo[2.1.1]hexane with s-butyllithium can generate anions at both the C1 and C3 positions. Quenching these anions with electrophiles like carbon dioxide or methyl chloroformate yields a mixture of C1- and C3-carboxylated or esterified products. choudharylab.com This method provides direct access to C1-functionalized fluorinated derivatives. choudharylab.comnuph.edu.ua

Table 3: Representative C1-Functionalization Reactions

Precursor Reagent(s) Product Reference
N-Boc-1-mesyloxymethyl-2-azabicyclo[2.1.1]hexane Nucleophiles (e.g., NaN₃, heterocycles) N-deprotected 1-azidomethyl or 1-(heterocyclyl)methyl derivatives nih.gov

Construction of Multi-functionalized Derivatives

The combination of methodologies for functionalizing the C5/C6 positions and the C1 bridgehead allows for the synthesis of highly decorated, multi-functionalized 2-azabicyclo[2.1.1]hexane derivatives. For example, a 5-anti-bromo-6-anti-hydroxy derivative can serve as a versatile intermediate. cdnsciencepub.com The hydroxy group can be oxidized to a ketone, allowing for nucleophilic additions to introduce syn-alkyl or aryl groups at C5. Concurrently, the bromine at C6 can be replaced, or modifications can be made at the C1 position, demonstrating the compatibility of these diverse functionalization strategies. cdnsciencepub.com

The synthesis of 5,6-difunctionalized systems containing fluorine, followed by C1 modification, represents a viable pathway to complex structures. The stereocontrolled synthesis of a syn-fluoro, anti-acetoxy derivative, for example, provides a substrate that could potentially undergo further derivatization at the C1 bridgehead or modification of the acetate group, leading to densely functionalized scaffolds for advanced medicinal chemistry applications. cdnsciencepub.comacs.org

Process Development and Scalability of this compound Synthesis

The development of robust and scalable synthetic routes to this compound and its derivatives is critical for its application in medicinal chemistry and materials science. Research efforts have focused on optimizing reaction conditions, identifying cost-effective starting materials, and designing processes suitable for large-scale production, often targeting key intermediates that can be fluorinated in later stages.

With a substantial quantity of the key hydroxymethyl intermediate available, subsequent functional group manipulations can be performed to introduce the fluorine atom. One reported sequence involves the conversion of the primary alcohol to a fluoromethyl group. researchgate.netnuph.edu.ua This transformation is achieved through a multi-step process that can be performed on a 10-60 gram scale. researchgate.netresearchgate.net

An alternative sequence for fluorination has also been developed to prepare an N-Boc protected fluoromethyl amino acid derivative. nuph.edu.ua This route involves benzylation of the carboxylic acid, followed by transformation of the hydroxyl group into a fluoride, and concluding with hydrogenolysis to remove the benzyl (B1604629) protection. nuph.edu.ua

Table 1: Optimized Large-Scale Synthesis of a Key 2-Azabicyclo[2.1.1]hexane Intermediate Data sourced from Chernykh et al., 2024. researchgate.netnuph.edu.ua

StepReactantsReagentsProductScaleYield
1 Dibromide 11 , Diethylmalonate 12 BaseSpiro-derivative 13 ---83%
2 Spiro-derivative 13 AcidBicyclic lactone 7 Up to 1.10 kg77%
3-5 Bicyclic lactone 7 Multiple StepsN-Boc-4-hydroxymethyl-2,4-methanoproline 6 Up to 0.7 kg32% (overall)

Table 2: Downstream Fluorination Strategies on Scaled Intermediates Data sourced from Chernykh et al., 2024. nuph.edu.ua

Starting MaterialReaction SequenceProductYield
N-Boc-amino acid 6 1. Benzylation (Base) 2. Fluorination 3. HydrogenolysisN-Boc-4-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 22 41% (fluorination step) 95% (hydrogenolysis step)
N-Boc-4-hydroxymethyl-2,4-methanoproline 6 1. Mesylation (MsCl) 2. Azide Substitution (NaN3) 3. Azide ReductionN-Boc-4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid99% (mesylation) 94% (azide substitution)

Other strategies for accessing fluorinated bicyclic compounds have also been reported, highlighting the feasibility of scalable fluorination. One such method is a decarboxylative radical fluorination that has been described as an efficient and scalable route to a mono-fluorinated product. d-nb.info While not specifically detailed for the parent this compound, these process development efforts on closely related analogues demonstrate that the synthesis of these valuable fluorinated building blocks is amenable to large-scale production. The key appears to be the establishment of a robust route to a core intermediate, which can then be diversified. researchgate.netnuph.edu.ua

Conformational Analysis and Stereochemical Implications of the 5 Fluoro 2 Azabicyclo 2.1.1 Hexane Scaffold

Inherent Ring Strain and Structural Rigidity of the 2-Azabicyclo[2.1.1]hexane System

The 2-azabicyclo[2.1.1]hexane system is characterized by a high degree of ring strain and conformational rigidity. This is a direct consequence of its bicyclic nature, which incorporates a five-membered pyrrolidine-like ring fused to a three-membered cyclopropane-like ring. This fusion significantly restricts conformational flexibility, forcing the nitrogen-containing ring into a specific puckered conformation.

Computational modeling and spectroscopic studies have revealed that the bicyclo[2.1.1]hexane core experiences considerable angle strain, particularly at the bridgehead positions. The bond angles around the nitrogen atom deviate from the ideal tetrahedral geometry, leading to an increase in the s-character of the nitrogen hybrid orbitals. This inherent strain and rigidity are more pronounced compared to the related 2-azabicyclo[2.2.1]heptane system. The unique and constrained three-dimensional orientation of the 2-azabicyclo[2.1.1]hexane scaffold makes it an effective proline mimetic, with important implications for its biological activity and molecular recognition properties. nih.gov

Stereoelectronic Effects of 5-Fluoro Substitution on Molecular Conformation

The introduction of a fluorine atom at the 5-position of the 2-azabicyclo[2.1.1]hexane scaffold introduces significant stereoelectronic effects that influence the molecule's conformation and reactivity. Fluorine's high electronegativity creates a C-F bond with a strong dipole moment and low-lying antibonding orbital (σ*C-F). This can lead to stabilizing hyperconjugative interactions, such as the gauche effect, where a gauche arrangement between the C-F bond and an adjacent electron-donating group is favored. acs.orgacs.org

Enantiomeric Purity and Absolute Configuration Control in Chiral Synthesis

The synthesis of enantiomerically pure 5-fluoro-2-azabicyclo[2.1.1]hexane derivatives is crucial for their application in medicinal chemistry, as different enantiomers can exhibit distinct biological activities. Several strategies have been developed to control the absolute configuration during the synthesis of this chiral scaffold. researchgate.netresearchgate.netacs.org

One common approach involves the use of chiral catalysts in cycloaddition reactions to construct the bicyclic core with high enantioselectivity. researchgate.netacs.org For example, enantioselective zinc-catalyzed (3+2) cycloadditions of bicyclobutanes with imines have been reported to produce azabicyclo[2.1.1]hexanes with high enantiomeric ratios. researchgate.net Another strategy employs chiral auxiliaries or starting materials derived from the chiral pool to guide the stereochemical outcome of the reaction sequence. dbc.wroc.pl

The determination of the absolute configuration of the synthesized molecules is typically achieved through techniques such as X-ray crystallography of suitable crystalline derivatives or by correlation with compounds of known stereochemistry. acs.orgnih.govresearchgate.net Advanced spectroscopic methods like vibrational circular dichroism (VCD) coupled with density functional theory (DFT) calculations can also be employed to unambiguously assign the absolute configuration of chiral molecules in solution. nih.gov

Analysis of Stereospecificity for Substituent Orientations (syn/anti)

The rigid bicyclic framework of 2-azabicyclo[2.1.1]hexane allows for the existence of distinct diastereomers based on the orientation of substituents, which are designated as syn (on the same side of the main ring as the nitrogen bridge) or anti (on the opposite side). The stereospecific synthesis of these isomers is critical for exploring the structure-activity relationships of this scaffold.

Several synthetic methods have been developed to achieve stereocontrol over the syn and anti orientations of substituents. These methods often rely on rearrangement reactions, nucleophilic displacements, and stereoselective additions to the bicyclic core. nih.govchoudharylab.comacs.org For example, the Curtius rearrangement has been utilized for the stereospecific conversion of 5-syn- and 5-anti-carboxylic acids to the corresponding amines. nih.gov Nucleophilic displacement reactions of anti-bromo substituents have been shown to proceed with retention of stereochemistry, providing a route to various anti-substituted derivatives. nih.govchoudharylab.com The choice of reagents and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective formation of either the syn or anti isomer. nih.govresearchgate.net

Table 1: Stereospecific Reactions for the Synthesis of syn and anti Isomers

Reaction Type Starting Material Reagent/Conditions Product Orientation Reference
Curtius Rearrangement 5-syn-carboxylic acid (DPPA), Et3N, BnOH 5-syn-amine nih.gov
Curtius Rearrangement 5-anti-carboxylic acid (DPPA), Et3N, BnOH 5-anti-amine nih.gov
Nucleophilic Displacement 5-anti-bromide AgF, nitromethane (B149229) 5-anti-fluoride nih.gov
Rearrangement 6-exo-iodo-5-endo-fluoro-2-azabicyclo[2.2.0]hexane Hg(OAc)2, NaBH4 5-syn-fluoro-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane acs.org
Addition-Rearrangement N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene Br2, nitromethane anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane researchgate.net

Advanced Computational and Spectroscopic Approaches for Conformational Characterization

A combination of advanced computational and spectroscopic techniques is employed to thoroughly characterize the conformation of this compound and its derivatives.

Computational Methods: Density functional theory (DFT) calculations are a powerful tool for predicting the stable conformations, relative energies, and geometric parameters of these molecules. vulcanchem.com Computational studies can provide insights into the effects of fluorine substitution on ring puckering and substituent orientation, as well as help in the interpretation of experimental spectroscopic data.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity and relative stereochemistry of the bicyclic system. The presence of fluorine allows for the use of ¹⁹F NMR, which is a highly sensitive probe of the local electronic environment. beilstein-journals.orgnih.gov Coupling constants, particularly vicinal and long-range couplings (e.g., W-plan coupling between bridgehead protons), provide crucial information about the dihedral angles and thus the conformation of the ring system. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and accurate determination of the three-dimensional structure of these molecules in the solid state. nih.govresearchgate.net It allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the absolute configuration and conformational preferences.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with DFT calculations, is a powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimental VCD spectrum with the calculated spectra for the different enantiomers, the absolute stereochemistry can be unambiguously assigned.

Table 2: Spectroscopic and Computational Methods for Conformational Analysis

Technique Information Obtained Reference
DFT Calculations Stable conformations, relative energies, geometric parameters vulcanchem.com
¹H, ¹³C, ¹⁹F NMR Connectivity, relative stereochemistry, conformational dynamics acs.orgbeilstein-journals.org
X-ray Crystallography Absolute configuration, solid-state conformation, precise bond parameters acs.orgnih.govresearchgate.net
Vibrational Circular Dichroism (VCD) Absolute configuration in solution nih.gov

Bioisosteric Applications and Advanced Scaffold Design of 5 Fluoro 2 Azabicyclo 2.1.1 Hexane in Medicinal Chemistry

5-Fluoro-2-azabicyclo[2.1.1]hexane in Bioisosteric Replacement Strategies

The concept of bioisosterism, where a functional group is replaced by another with similar spatial and electronic characteristics to improve a molecule's properties while maintaining its biological activity, is a cornerstone of drug design. d-nb.inforesearchgate.net this compound has emerged as a versatile bioisostere with applications in replacing various cyclic structures.

Replacement of Pyrrolidine (B122466) Rings in Bioactive Compounds

The 2-azabicyclo[2.1.1]hexane scaffold, a structural analog of proline, has been identified as a valuable replacement for the pyrrolidine ring in bioactive compounds. acs.orgnih.govresearchgate.net The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane offers a more constrained conformation compared to the flexible pyrrolidine ring. raineslab.comnih.gov This conformational rigidity can be advantageous in peptide-based drug design, for instance, by stabilizing the trans-amide bond configuration. nuph.edu.ua

The introduction of a fluorine atom at the 5-position of the 2-azabicyclo[2.1.1]hexane scaffold can further refine its properties. Fluorine's high electronegativity can influence the electronic distribution within the molecule, potentially enhancing binding interactions with target proteins. researchgate.net For example, the synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analog of the naturally occurring 2,4-methanoproline, has been achieved, highlighting the accessibility of such fluorinated scaffolds. researchgate.net This strategic fluorination can lead to improved metabolic stability and aqueous solubility. acs.org

Saturated Mimics for Substituted Aromatic and Heteroaromatic Systems (e.g., Phenyl, Pyridine)

A significant application of bridged bicyclic scaffolds is their use as saturated mimics for planar aromatic and heteroaromatic systems. nih.govacs.orgnih.gov The replacement of a flat phenyl ring with a three-dimensional scaffold like 2-azabicyclo[2.1.1]hexane can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are often problematic with aromatic moieties. nuph.edu.uanih.gov

The fluorinated version, this compound, offers an even more sophisticated tool for mimicking substituted aromatic rings. For instance, it can serve as a bioisostere for ortho- or meta-substituted fluorobenzenes. acs.org The fluorine atom can replicate the electronic and steric effects of a substituent on the aromatic ring while the bicyclic core provides a three-dimensional arrangement of substituents that can be tailored to match the desired pharmacophore. This strategy has been successfully employed in the development of LRRK2 kinase inhibitors, where the incorporation of the azabicyclo[2.1.1]hexane moiety led to enhanced solubility and metabolic clearance. researchgate.net

Comparative Analysis with Other Bridged Bicyclic Bioisosteres (e.g., BCPs, BCHs, BCHeps)

The 2-azabicyclo[2.1.1]hexane scaffold is part of a larger family of bridged bicyclic compounds (BBCs) used as bioisosteres, including bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes (BCHs), and bicyclo[3.1.1]heptanes (BCHeps). nih.gov Each of these scaffolds presents a unique three-dimensional geometry and vector orientation for its substituents.

Bicyclo[1.1.1]pentanes (BCPs) are well-established as mimics for para-substituted phenyl rings. nih.gov

Bicyclo[2.1.1]hexanes (BCHs) , including the aza-analogs, can serve as isosteres for ortho- and meta-substituted benzenes. beilstein-journals.orgbohrium.com

Bicyclo[3.1.1]heptanes (BCHeps) offer a different spatial arrangement of substituents. nih.gov

Influence on Molecular Shape, Spacial Orientation, and Pharmacophore Presentation

The rigid, bicyclic nature of this compound imparts a well-defined three-dimensional shape to molecules, which is a significant departure from the planarity of aromatic rings. d-nb.infoacs.org This defined geometry allows for a precise spatial orientation of substituents, which is crucial for optimal interaction with the binding site of a biological target. nuph.edu.ua By rigidly holding pharmacophoric elements in a specific conformation, the entropic penalty of binding can be reduced, potentially leading to higher affinity. nuph.edu.ua

The fluorine atom at the 5-position can also play a direct role in pharmacophore presentation. It can participate in hydrogen bonding or other non-covalent interactions with the target protein, further enhancing binding affinity. d-nb.info The stereochemistry of the fluorine atom (syn or anti) adds another layer of control over the molecule's three-dimensional structure and its interaction with the target.

Modulation of Key Pharmacokinetic and Pharmacodynamic Parameters for Drug Candidates

The incorporation of the this compound scaffold can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. d-nb.inforesearchgate.netacs.orgresearchgate.netacs.org

Impact on Metabolic Stability

One of the primary drivers for replacing aromatic rings with saturated scaffolds is to improve metabolic stability. d-nb.infonuph.edu.uaacs.org Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. d-nb.info The sp3-rich, non-aromatic structure of this compound is generally more resistant to such metabolic pathways. d-nb.info

The presence of the fluorine atom can further enhance metabolic stability by blocking potential sites of metabolism. d-nb.info For instance, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage. This strategy has been shown to be effective in various drug candidates, where the introduction of fluorine led to increased resistance to both rat and human liver microsomes. d-nb.info

Below is a table summarizing the key applications and effects of incorporating this compound in medicinal chemistry.

FeatureApplication/EffectReferences
Bioisosteric Replacement Replaces pyrrolidine rings, offering conformational rigidity. nuph.edu.uaacs.orgresearchgate.netraineslab.comnih.gov
Serves as a saturated mimic for substituted aromatic systems. acs.orgnuph.edu.uanih.govacs.orgnih.govresearchgate.net
Molecular Shape Provides a rigid, three-dimensional scaffold. d-nb.infonuph.edu.uaacs.org
Pharmacophore Presentation Allows for precise spatial orientation of substituents. nuph.edu.ua
Fluorine atom can participate in key binding interactions. d-nb.info
Metabolic Stability Increases resistance to oxidative metabolism. d-nb.infonuph.edu.uaacs.org

Control of Lipophilicity and Aqueous Solubility

The introduction of a fluorine atom at the 5-position of the 2-azabicyclo[2.1.1]hexane scaffold provides a nuanced approach to modulating a molecule's lipophilicity and aqueous solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While fluorine is highly electronegative, its impact on lipophilicity is not always straightforward and can be context-dependent.

Conversely, in a nonpolar environment, the introduction of fluorine can sometimes increase lipophilicity. This paradoxical effect arises from the fact that the highly polarized C-F bond can interact favorably with nonpolar solvents. Therefore, the precise impact of the 5-fluoro substitution on lipophilicity and solubility must be carefully evaluated within the context of the entire molecule and its intended biological target.

The ability to fine-tune these properties is crucial in drug design. For example, in the optimization of LRRK2 kinase inhibitors, the replacement of a pyrrolidine unit with a 2-azabicyclo[2.1.1]hexane scaffold led to consistent improvements in both intrinsic clearance and solubility. acs.org The addition of a fluorine atom to this scaffold can provide an additional layer of control, allowing medicinal chemists to optimize the ADME properties of the drug candidate.

Table 1: Physicochemical Properties of Pyrrolidine Analogs
ScaffoldKey Physicochemical ImpactReference
2,4-MethanopyrrolidinesHigher water solubility and lower lipophilicity compared to pyrrolidines. researchgate.net
4-Fluoro derivativesEnhanced water solubility.
2-Azabicyclo[2.1.1]hexaneImproved solubility and metabolic clearance in LRRK2 inhibitors. acs.orgresearchgate.net

Reduction of Binding Entropic Penalties

The rigid, bicyclic nature of the 2-azabicyclo[2.1.1]hexane scaffold plays a significant role in reducing the entropic penalty associated with a drug binding to its target protein. nuph.edu.uaresearchgate.net When a flexible molecule binds to a receptor, it loses a significant amount of conformational freedom, which is entropically unfavorable and can decrease binding affinity. By pre-organizing the pharmacophoric groups in a bioactive conformation, conformationally constrained scaffolds like 2-azabicyclo[2.1.1]hexane minimize this loss of entropy upon binding.

The introduction of non-planar saturated structures, a concept often referred to as "escaping from flatland," can lower the binding entropic penalty. nuph.edu.uaresearchgate.net The 2-azabicyclo[2.1.1]hexane ring system is a prime example of such a three-dimensional scaffold. acs.org Its rigid structure effectively "locks" the substituent at the 5-position into a defined spatial orientation, reducing the number of accessible conformations. nih.gov

The fluorine atom in this compound does not significantly alter this inherent rigidity. The primary role of the fluorine in this context is to modulate the electronic properties and potential interactions with the target, while the bicyclic core provides the conformational constraint. This combination allows for the optimization of binding affinity by both minimizing the entropic cost of binding and fine-tuning the enthalpic contributions through specific interactions involving the fluorine atom.

Strategic Integration into Therapeutically Relevant Agents

The unique properties of the this compound scaffold have led to its incorporation into a variety of therapeutically relevant agents, demonstrating its versatility in drug discovery.

Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. nih.govmdpi.com The development of potent and selective LRRK2 inhibitors is an active area of research. nih.gov The 2-azabicyclo[2.1.1]hexane scaffold has proven to be a valuable component in the design of these inhibitors.

In the optimization of N-heteroaryl indazole LRRK2 inhibitors, replacing a pyrrolidine unit with the 2-azabicyclo[2.1.1]hexane scaffold resulted in notable improvements in solubility and metabolic clearance. acs.orgresearchgate.net This highlights the "drug-likeness" enhancing properties of this bicyclic system. researchgate.net The introduction of a fluorine atom at the 5-position can further refine the inhibitor's properties. For example, in the development of type-II kinase inhibitors for LRRK2, a fluorine in the para position of a terminal phenyl ring was found to be beneficial for binding. biorxiv.org This suggests that the electronic modulation provided by the fluorine atom can be critical for achieving high potency.

The use of the 2-azabicyclo[2.1.1]hexane moiety in LRRK2 inhibitors is part of a broader strategy to increase the sp³ character of drug candidates, which often leads to improved potency, selectivity, and physicochemical properties. researchgate.net

Table 2: LRRK2 Inhibitors and the Role of the Azabicyclo[2.1.1]hexane Scaffold
Inhibitor ClassScaffold FeatureObserved ImprovementReference
N-heteroaryl indazolesReplacement of pyrrolidine with 2-azabicyclo[2.1.1]hexaneImproved solubility and metabolic clearance acs.orgresearchgate.net
Type-II kinase inhibitorsFluorine on a terminal phenyl ringBeneficial for LRRK2 binding biorxiv.org

Ligand-directed degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a novel therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The 2-azabicyclo[2.1.1]hexane scaffold has been utilized in the synthesis of ligand-directed degraders. For instance, it has been incorporated into degraders targeting the androgen receptor, a key protein in prostate cancer. In the context of LRRK2, inhibitors like PF-06447475 and GNE-7915 have been used to develop cereblon-targeting PROTACs, leading to the degradation of LRRK2. mdpi.com While the direct incorporation of this compound into a published LRRK2 degrader is not explicitly detailed, its established role in potent LRRK2 inhibitors suggests its potential utility in designing the target-binding ligand of future LRRK2-directed degraders. The scaffold's ability to confer improved physicochemical properties could be advantageous in the development of effective and drug-like PROTACs.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels involved in a wide range of physiological processes, and they are important targets for conditions like Alzheimer's disease, pain, and addiction. The conformationally constrained nature of the 2-azabicyclo[2.1.1]hexane ring system makes it an attractive scaffold for designing selective nAChR ligands.

This scaffold serves as a rigid mimic of the pyrrolidine ring found in many natural and synthetic nAChR ligands. researchgate.net It has been used to synthesize analogs of epibatidine, a potent nAChR ligand. nih.gov Researchers have attached various heterocyclic groups, such as methylisoxazole and pyridine (B92270) moieties, to the 2-azabicyclo[2.1.1]hexane core to explore their binding at different nAChR subtypes. researchgate.netacs.org

While some of these initial efforts did not yield high-affinity binders for the α4β2 and α3β4 subtypes, the work demonstrated the synthetic accessibility of these novel chemotypes. acs.org The introduction of a 5-fluoro substituent could be a valuable strategy to modulate the electronic properties and hydrogen bonding potential of these ligands, potentially leading to improved affinity and selectivity for specific nAChR subtypes.

Role as Conformationally Constrained Peptide Mimetics

The 2-azabicyclo[2.1.1]hexane scaffold is, in essence, a conformationally constrained analog of the amino acid proline. raineslab.comnih.gov Proline plays a critical role in determining the structure of peptides and proteins due to its unique cyclic side chain. The rigid methano-bridge in 2-azabicyclo[2.1.1]hexane further restricts the ring's pucker, making it an excellent tool for studying and mimicking specific peptide conformations. raineslab.comnih.gov

The fluorinated version, this compound, can be considered a constrained mimic of 4-fluoroproline. raineslab.com Electronegative substituents on the proline ring are known to influence the trans/cis ratio of the prolyl peptide bond. raineslab.com However, studies have shown that in the rigid 2-azabicyclo[2.1.1]hexane system, the trans/cis ratio is largely unaffected by such substitutions, indicating that the effect in flexible proline is primarily due to alterations in the ring pucker. raineslab.com

These constrained mimics are valuable for designing peptidomimetics with well-defined three-dimensional structures. By incorporating this compound into a peptide sequence, it is possible to enforce a specific local conformation, which can be crucial for biological activity. This approach has implications for designing peptides with enhanced stability and receptor affinity. The synthesis of N-acetylmethanopyrrolidine methyl ester and its 5-syn/anti-fluoro and hydroxy derivatives has provided tools to study the effects of these substitutions on amide conformer preferences. acs.org

Analogs of Proline and Methanoprolines

The 2-azabicyclo[2.1.1]hexane framework serves as a rigid mimic of proline, a unique proteinogenic amino acid with a cyclic side chain that significantly influences protein structure and function. nih.govnih.gov This bicyclic system essentially locks the pyrrolidine ring of proline into a specific conformation, providing a valuable tool for studying the impact of ring pucker on peptide and protein stability. nih.govraineslab.com Proline itself can adopt two major puckered conformations, Cγ-exo and Cγ-endo. The 2-azabicyclo[2.1.1]hexane structure can be considered a proline analog where the five-membered ring is constrained by a methylene (B1212753) bridge, effectively representing both Cγ-exo and Cγ-endo puckers simultaneously. nih.govnih.gov

The introduction of a fluorine atom at the 5-position of the 2-azabicyclo[2.1.1]hexane scaffold creates analogs of fluorinated prolines, such as 4-fluoroproline. nih.gov These fluorinated analogs are crucial for dissecting the influence of stereoelectronic effects on peptide conformation. nih.gov For instance, the synthesis of 2-azabicyclo[2.1.1]hexane analogs of (2S,4S)-4-fluoroproline has been accomplished to investigate how substituents at the C-4 position of proline affect the trans/cis ratio of the preceding peptide bond and the puckering of the pyrrolidine ring. nih.gov

Methanoprolines, which are 2,4-methanoprolines, are another class of constrained proline analogs based on the 2-azabicyclo[2.1.1]hexane skeleton. researchgate.netrsc.org The synthesis of fluorinated methanoprolines, such as 4-fluoro-2,4-methanoproline, provides researchers with tools to explore the impact of fluorine substitution in a conformationally restricted environment. researchgate.net Studies on N-acetyl-5-fluoro- and 5-hydroxymethanoproline methyl esters, derived from 3-syn and 3-anti fluoro- and hydroxymethanopyrrolidines, have been conducted to understand the forces governing the trans/cis amide bond equilibrium (KT/C) in these constrained systems. choudharylab.com

Table 1: Proline Analogs and Their Bicyclic Counterparts
Proline DerivativeCorresponding 2-Azabicyclo[2.1.1]hexane AnalogKey Feature
Proline2-Azabicyclo[2.1.1]hexaneConstrained pyrrolidine ring, mimicking both Cγ-exo and Cγ-endo puckers. nih.govnih.gov
(2S,4S)-4-FluoroprolineThis compoundIntroduces a fluorine atom to study stereoelectronic effects in a rigid system. nih.gov
Methanoproline2,4-Methanoproline (2-azabicyclo[2.1.1]hexane skeleton)A highly constrained proline analog. researchgate.netrsc.org

Effects on Amide Bond Conformation and Protein Structure

The conformation of the amide bond preceding a proline residue can exist in either a trans or cis state, and the equilibrium between these two isomers is a critical determinant of protein structure and folding. nih.gov The incorporation of fluorinated proline analogs, including those based on the 2-azabicyclo[2.1.1]hexane scaffold, has profound effects on this equilibrium.

Electronegative substituents on the C-4 position of the proline ring, such as a fluorine atom, significantly influence the trans/cis ratio of the prolyl peptide bond. nih.govraineslab.com This effect is largely attributed to the substituent's impact on the pucker of the pyrrolidine ring. nih.gov By using the rigid 2-azabicyclo[2.1.1]hexane system, which locks the ring pucker, researchers have been able to demonstrate that the substitution at C-4 primarily affects the trans/cis ratio by altering the ring's conformation. nih.gov

Studies on N-acetylated 2-azabicyclo[2.1.1]hexane analogs of proline, (2S,4S)-4-hydroxyproline, and (2S,4S)-4-fluoroproline revealed that their trans/cis ratios were largely invariant in a given solvent. nih.gov This finding supports the hypothesis that the conformational preference of the pyrrolidine ring is the main driver of the observed changes in the trans/cis isomer ratio. nih.gov Specifically, a Cγ-exo pucker in proline derivatives generally leads to a higher trans/cis ratio, an effect that is enhanced by an n→π* interaction between the amide oxygen and the ester carbonyl carbon, which stabilizes the trans amide bond. choudharylab.com

In the context of protein structure, these findings have significant implications, particularly for proteins rich in proline and its derivatives, like collagen. nih.gov The stability of the collagen triple helix is highly dependent on the conformation of its constituent proline and hydroxyproline (B1673980) residues. The ability to modulate the trans/cis ratio and ring pucker through fluorination offers a powerful tool for engineering collagen stability. nih.govnih.gov

Table 2: Influence of Fluorination on Amide Bond Conformation
Compound/SystemObserved EffectUnderlying Mechanism
4-FluoroprolinesBiases the conformation of the preceding peptide bond. nih.govThe strong inductive effect of the fluoro group enforces a particular ring pucker. nih.gov
N-Acetyl-2-azabicyclo[2.1.1]hexane analogs of fluoroprolineTrans/cis ratios are largely invariant in a given solvent. nih.govThe rigid bicyclic system isolates the effect of the substituent from ring pucker changes, indicating the latter is the primary driver of trans/cis ratio modulation in flexible prolines. nih.gov
Proline derivatives with a Cγ-exo puckerTypically display a high amide bond trans/cis (KT/C) ratio. choudharylab.comThis pucker enhances n→π* overlap, which favors a trans amide bond. choudharylab.com

Structure-Activity Relationship (SAR) Insights Derived from Fluorinated Azabicyclo[2.1.1]hexanes

The development of synthetic routes to access 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, including those with syn-hydroxy and syn-fluoro substituents, has been crucial for exploring structure-activity relationships (SAR). researchgate.net These syntheses often involve key steps like regioselective additions to aziridinium (B1262131) ions. researchgate.net By systematically modifying the substituents on the bicyclic scaffold, medicinal chemists can probe the interactions with biological targets and optimize for desired properties.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The rigid framework of the 2-azabicyclo[2.1.1]hexane allows for a more precise evaluation of the impact of fluorine substitution, as conformational flexibility is minimized. This is particularly valuable in SAR studies where understanding the precise orientation of functional groups is critical.

Future Perspectives and Emerging Research Directions for 5 Fluoro 2 Azabicyclo 2.1.1 Hexane

Innovations in Asymmetric Synthesis and Catalyst Development for Accessing Diverse Enantiomers

The development of efficient and stereoselective synthetic routes to access enantiomerically pure 5-fluoro-2-azabicyclo[2.1.1]hexane is a critical area of ongoing research. While the synthesis of the parent 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has seen significant advancements, the introduction of a fluorine atom at the 5-position presents unique challenges and opportunities for catalyst development.

Recent breakthroughs in the asymmetric synthesis of aza-BCHs have primarily relied on organocatalytic approaches. For instance, confined imidodiphosphorimidate (IDPi) Brønsted acids have been successfully employed in the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines, yielding chiral aza-BCHs with high enantioselectivity (up to 99:1 er). acs.orgnih.gov The modularity of these catalysts, allowing for fine-tuning of the core and wing components, has proven effective in optimizing enantioselectivity. For example, modifying the catalyst's aromatic core and benzothiophene (B83047) wing has led to significant improvements in selectivity. acs.org These methodologies, while not yet explicitly demonstrated for the 5-fluoro derivative, provide a strong foundation for future innovations. The development of catalysts that can accommodate fluorinated substrates in these cycloaddition reactions is a key future direction.

Furthermore, zinc-catalyzed enantioselective (3+2) cycloadditions of BCBs with imines have emerged as another powerful tool for constructing the aza-BCH core with high yields and enantiomeric ratios. researchgate.net Adapting these zinc-based catalytic systems for substrates leading to this compound will be crucial for expanding the accessible chemical space of its enantiomers. Future research will likely focus on designing chiral ligands for these metal catalysts that can effectively control the stereochemistry of the fluorinated bicyclic product.

The synthesis of 4-fluoro-2,4-methanoproline, a derivative of this compound, has been achieved through a multi-step sequence involving a photochemical [2+2] cycloaddition as the key step to generate the bicyclic skeleton. researchgate.netacs.org Innovations in photochemical methods, including the use of novel sensitizers and flow chemistry setups, could lead to more efficient and scalable syntheses of diverse enantiomers.

Expansion of Bioisosteric Applications to Novel Drug Classes and Agrochemicals

The concept of bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity, is a cornerstone of modern drug design. The 2-azabicyclo[2.1.1]hexane scaffold is recognized as a valuable bioisostere for pyrrolidine (B122466), a common motif in many FDA-approved drugs. acs.org The introduction of a fluorine atom in the 5-position of this scaffold can further modulate its properties, such as metabolic stability, water solubility, and lipophilicity, making this compound an attractive building block for novel therapeutics and agrochemicals. acs.orgbeilstein-journals.org

The replacement of planar aromatic rings with sp³-rich, three-dimensional scaffolds like this compound is a key strategy to "escape from flatland" in drug discovery, aiming to improve compound properties and circumvent existing patents. acs.orgacs.org This approach has been successfully applied in the development of LRRK2 kinase inhibitors for Parkinson's disease, where the incorporation of an aza-BCH moiety led to improved solubility and metabolic clearance. researchgate.net The unique vector orientations of substituents on the rigid bicyclic frame can lead to enhanced binding affinity and selectivity for protein targets.

The application of fluorinated bicyclic compounds is also extending into the agrochemical field. researchgate.netresearchgate.net For instance, the replacement of a phenyl ring in the fungicides fluxapyroxad (B1673505) and boscalid (B143098) with a 2-oxabicyclo[2.1.1]hexane core, a related bicyclic scaffold, has been explored. researchgate.netnih.gov This suggests a significant potential for this compound as a bioisosteric replacement in the design of new pesticides with improved efficacy and environmental profiles. Future research will likely involve the systematic incorporation of this fluorinated scaffold into a wide range of bioactive molecules to explore its full potential in both medicine and agriculture.

Advanced Computational Modeling for Rational Design and Prediction of Molecular Properties

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before their synthesis. For a strained and stereochemically complex molecule like this compound, computational modeling can provide invaluable insights into its conformational preferences, electronic properties, and potential interactions with biological targets.

Computational methods have been used to understand the regiochemical outcomes of reactions involving the 2-azabicyclo[2.1.1]hexane scaffold, for example, in deprotonation reactions. researchgate.net Such studies can be extended to the 5-fluoro derivative to predict its reactivity and guide the development of new synthetic methodologies.

In the context of drug design, molecular docking and dynamics simulations can be used to model the binding of this compound-containing ligands to their target proteins. This can help in understanding the structural basis of their biological activity and in designing new analogs with improved potency and selectivity. The constrained nature of the bicyclic scaffold makes it particularly amenable to computational analysis, as the reduced conformational flexibility simplifies the modeling process.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The increasing demand for novel chemical entities in drug discovery and materials science has spurred the development of high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds, significantly accelerating the research and development process.

The integration of this compound chemistry with these automated platforms represents a significant future direction. HTE can be employed to quickly identify optimal catalysts and reaction conditions for the asymmetric synthesis of its various enantiomers. This is particularly valuable for complex multi-step syntheses where traditional optimization can be time-consuming and resource-intensive.

Automated synthesis platforms, which can perform reactions, work-ups, and purifications with minimal human intervention, are well-suited for the preparation of derivatives of this compound. sigmaaldrich.com The use of pre-filled reagent cartridges for common transformations, such as amide bond formation, Boc-protection/deprotection, and fluorination, can streamline the synthesis of compound libraries for biological screening. sigmaaldrich.com The development of robust and scalable flow chemistry processes for the synthesis of the this compound core and its derivatives will be a key enabler for its widespread use in discovery programs.

Exploration in Chemical Biology and Proteomic Research

Chemical biology and proteomics aim to understand the complex biological processes at the molecular level using chemical tools. The unique structural features of this compound make it an attractive scaffold for the design of chemical probes to investigate protein function and for the development of novel therapeutic strategies.

The rigid bicyclic framework can be used to create conformationally constrained mimics of bioactive peptides, helping to dissect the role of specific conformations in biological recognition events. For example, substituted 2-azabicyclo[2.1.1]hexanes have been synthesized as constrained proline analogues to study their impact on collagen stability. nih.gov The introduction of a fluorine atom can further enhance the utility of these probes by providing a handle for ¹⁹F NMR studies, which can be a powerful tool for monitoring protein-ligand interactions in a biological context.

Furthermore, this compound can be incorporated into activity-based probes (ABPs) for chemical proteomics studies. nih.govbiorxiv.org These probes typically contain a reactive group that can covalently bind to the active site of an enzyme and a reporter tag for detection and identification. The unique three-dimensional shape of the fluorinated scaffold can be exploited to achieve selective targeting of specific proteins or protein families. The development of photoreactive probes based on this scaffold could enable the study of a wider range of protein-small molecule interactions. biorxiv.org

Potential in Other Chemical Science Disciplines Beyond Medicinal Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties suggest potential applications in other areas of chemical science.

In materials science, the rigid and well-defined structure of this compound could be exploited for the construction of novel polymers and materials with tailored properties. For instance, its incorporation into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties. The ability to synthesize enantiomerically pure forms of the compound opens up possibilities for the creation of chiral materials with applications in catalysis and separation science.

The strained ring system of 2-azabicyclo[2.1.1]hexane makes it a useful building block in synthetic organic chemistry for the construction of other complex molecular architectures through ring-opening or rearrangement reactions. The fluorine substituent can influence the reactivity and regioselectivity of these transformations, providing access to novel chemical space. For example, a skeletal editing strategy has been used to convert 1,5-disubstituted 2-azabicyclo[2.1.1]hexanes into 1,2-substituted bicyclo[1.1.1]pentanes. beilstein-journals.orgacs.org

As research into this fascinating molecule continues, it is likely that new and unexpected applications will emerge, further solidifying its importance as a versatile building block in the chemical sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.